3-(3,4-Dimethylphenyl)-5-(5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-5-[5-[[4-(2-methylpropyl)phenyl]sulfonylmethyl]furan-2-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-16(2)13-19-6-10-22(11-7-19)32(28,29)15-21-9-12-23(30-21)25-26-24(27-31-25)20-8-5-17(3)18(4)14-20/h5-12,14,16H,13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBXJTODOGNJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=C(O3)CS(=O)(=O)C4=CC=C(C=C4)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-Dimethylphenyl)-5-(5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure consists of a furan ring, an oxadiazole moiety, and various aromatic substituents that contribute to its biological properties.
Anticancer Properties
Research indicates that compounds with oxadiazole structures often exhibit anticancer activity. In studies involving similar oxadiazole derivatives, mechanisms such as apoptosis induction and cell cycle arrest have been observed. For instance, a related compound was shown to inhibit tumor growth in vitro by inducing apoptosis in cancer cell lines .
Antimicrobial Effects
The compound's structural features suggest potential antimicrobial activity. Studies on related derivatives have demonstrated efficacy against various bacterial strains. The presence of the benzenesulfonyl group is particularly noteworthy as sulfonamides are known for their antibacterial properties .
Anti-inflammatory Activity
Oxadiazoles are also recognized for anti-inflammatory effects. In vitro assays have shown that similar compounds can inhibit the production of pro-inflammatory cytokines. This suggests that the compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation .
Study 1: Anticancer Activity
In a recent study published in Cancer Letters, researchers evaluated the anticancer effects of a series of oxadiazole derivatives. Among them, a compound structurally similar to the one demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .
Study 2: Antimicrobial Efficacy
A study published in Journal of Antibiotics explored the antimicrobial efficacy of various furan-based compounds. The results indicated that derivatives with benzenesulfonyl groups exhibited strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate caspases and promote apoptotic pathways in cancer cells.
- Inhibition of Enzymatic Activity : The presence of specific functional groups may inhibit key enzymes involved in bacterial cell wall synthesis.
- Cytokine Modulation : Anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways.
Data Table: Biological Activities Overview
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit notable antimicrobial properties. A study focusing on similar oxadiazole derivatives has demonstrated their effectiveness against various bacterial strains. The presence of the furan and aromatic groups enhances their interaction with microbial enzymes, potentially inhibiting growth and proliferation .
Anti-cancer Properties
Oxadiazole derivatives have been explored for their anti-cancer activities. In vitro studies suggest that compounds like 3-(3,4-dimethylphenyl)-5-(5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole can induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with tumor growth. The compound's ability to interact with specific receptors involved in cancer progression is under investigation .
Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes involved in metabolic pathways. For instance, studies have highlighted the potential of oxadiazole derivatives to inhibit tyrosinase, an enzyme critical in melanin production. This property could be leveraged for cosmetic applications targeting skin pigmentation disorders .
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring through condensation reactions involving hydrazine derivatives and carboxylic acids or their derivatives. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound using microwave-assisted techniques .
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, several derivatives of oxadiazoles were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on various cancer cell lines revealed that the compound induced significant cytotoxic effects at micromolar concentrations. Flow cytometry analyses indicated that treated cells underwent apoptosis characterized by phosphatidylserine externalization and DNA fragmentation .
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Heterocyclic Compounds
Key Observations :
Table 2: Reported Activities of Analogous Compounds
Inferences for the Target Compound :
- The furan-sulfonyl motif may target sulfonamide-binding enzymes (e.g., carbonic anhydrases) or kinases, similar to other sulfonamide derivatives .
- The 3,4-dimethylphenyl group could enhance hydrophobic interactions in enzyme active sites, as seen in COX-2 inhibitors .
Physicochemical Properties
Table 3: Estimated Properties Based on Structural Analogues
Notes:
- Solubility estimates are derived from substituent polarity: the furan and sulfonyl groups in the target compound likely improve solubility over purely aromatic analogs .
Q & A
Q. What are the optimized synthetic routes for 3-(3,4-Dimethylphenyl)-5-(5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}furan-2-yl)-1,2,4-oxadiazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of precursor hydrazides or thiosemicarbazides with appropriate carbonyl derivatives. For example, 1,3,4-oxadiazoles are often synthesized via dehydrative cyclization using reagents like POCl₃ or H₂SO₄ under reflux . Key parameters include:
- Reaction time : Prolonged heating (6–12 hours) improves cyclization efficiency.
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance regioselectivity for asymmetric oxadiazoles .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor intramolecular sulfonylation in furan-containing analogs .
- Yield Optimization : A table comparing conditions from analogous studies:
| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Hydrazide | POCl₃ | Toluene | 110 | 68 | |
| Thiosemicarbazide | H₂SO₄ | DMF | 100 | 72 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent effects (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm; furan protons at δ 6.5–7.2 ppm) .
- XRD : Crystallography confirms molecular geometry, particularly sulfonyl-furan spatial orientation .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., uncyclized intermediates) .
- FT-IR : Identifies oxadiazole ring vibrations (C=N stretch at 1600–1650 cm⁻¹) and sulfonyl groups (S=O at 1150–1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., DFT-calculated NMR shifts) often arise from solvent effects or conformational flexibility. Strategies include:
- Solvent Correction : Apply the IEF-PCM model to DFT calculations to account for solvent polarity .
- Dynamic NMR : Analyze temperature-dependent spectra to detect rotameric equilibria in sulfonyl groups .
- XRD Validation : Use crystallographic data to anchor computational models, ensuring accurate geometry optimization .
Q. What strategies are used to evaluate the compound's bioactivity, and how can structure-activity relationships (SAR) be established?
- Methodological Answer :
- In vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria .
- Molecular Docking : Simulate binding to target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina to identify critical interactions (e.g., sulfonyl-furan stacking with hydrophobic pockets) .
- SAR Workflow :
Synthesize analogs with varied substituents (e.g., methyl, halogen).
Compare bioactivity data to derive trends (e.g., electron-withdrawing groups enhance antibacterial potency) .
Example SAR Table:
| Substituent (R) | MIC (µg/mL) S. aureus | LogP | Reference |
|---|---|---|---|
| -CH₃ | 8.2 | 3.1 | |
| -Cl | 4.5 | 3.8 |
Q. How to design analogs with modified substituents to enhance pharmacological properties?
- Methodological Answer : Focus on substituents that improve solubility and target affinity:
- Phenyl Ring Modifications : Introduce polar groups (e.g., -OH, -OCH₃) to reduce LogP .
- Sulfonyl Group Replacement : Replace benzenesulfonyl with pyridylsulfonyl to enhance hydrogen bonding .
- Furan Functionalization : Add electron-deficient substituents (e.g., -NO₂) to stabilize π-π interactions in enzyme binding sites .
Q. What are the key considerations for safe handling and storage based on structural analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
